

Application Notes: AT13148 for Immunofluorescence Staining of ROCK Activity

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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

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Introduction

AT13148 is a potent, orally available, multi-AGC kinase inhibitor.[1][2][3] It acts as an ATP-competitive inhibitor of several kinases within the AGC family, including AKT, p70S6K, PKA, and importantly, Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This broad-spectrum activity makes **AT13148** a valuable tool for investigating cellular processes regulated by these kinases, such as cell proliferation, apoptosis, and cytoskeletal dynamics.[1][4] These application notes provide a comprehensive guide to using **AT13148** for the immunofluorescent detection of ROCK activity, with a focus on monitoring the phosphorylation of downstream targets.

Mechanism of Action

AT13148 exerts its effects by binding to the ATP-binding pocket of target kinases, preventing the transfer of phosphate from ATP to their respective substrates. In the context of the ROCK signaling pathway, **AT13148** directly inhibits the kinase activity of both ROCK1 and ROCK2.[2][5] This inhibition leads to a decrease in the phosphorylation of downstream ROCK substrates, most notably Myosin Light Chain 2 (MLC2) and Cofilin.[5][6] Phosphorylation of MLC2 is a key event in actomyosin contractility, while phosphorylation of Cofilin regulates actin filament dynamics. By monitoring the phosphorylation status of these substrates, the inhibitory effect of **AT13148** on ROCK activity can be effectively quantified.

Quantitative Data Summary

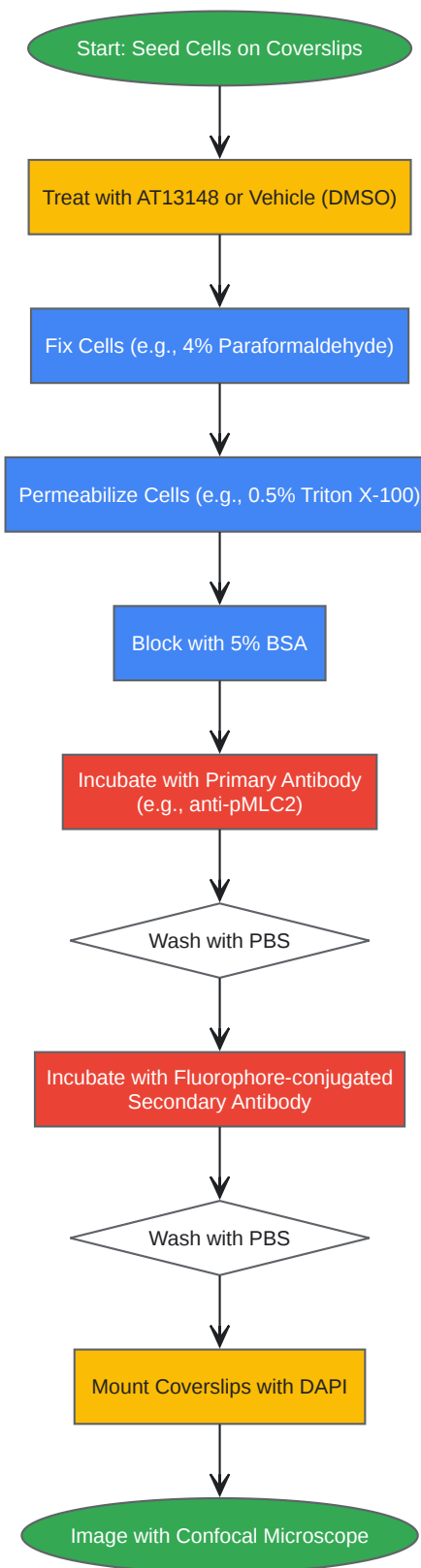
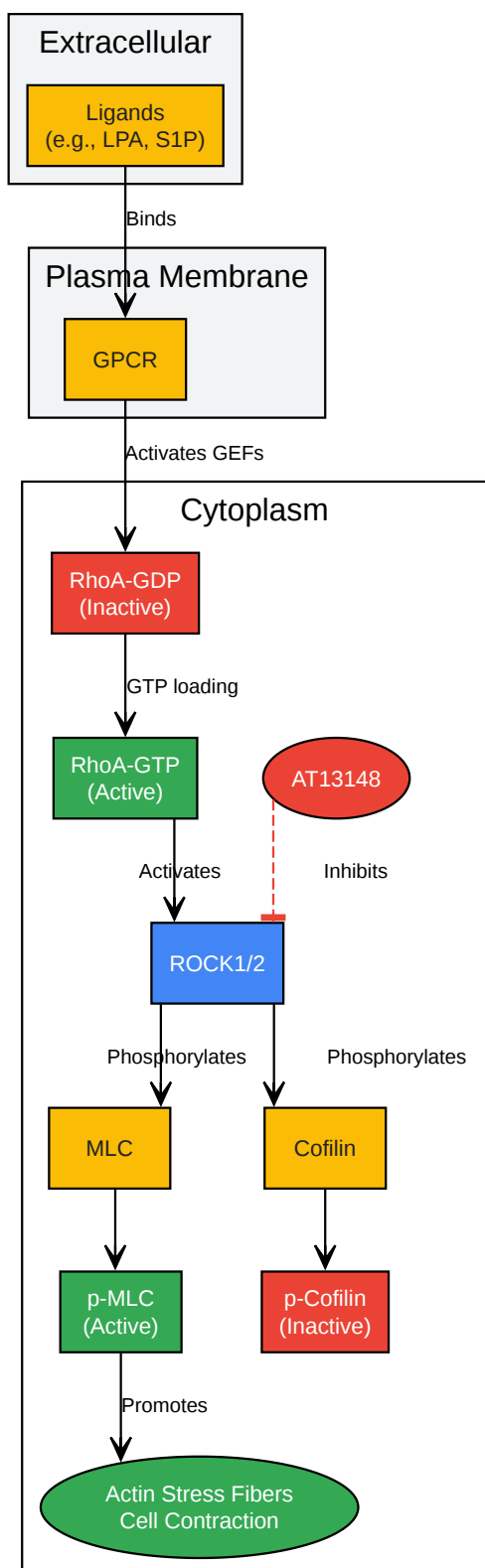
The inhibitory activity of **AT13148** against various kinases has been determined through in vitro assays. Furthermore, the pharmacodynamic effects of **AT13148** have been quantified in clinical settings by analyzing tumor biopsies.

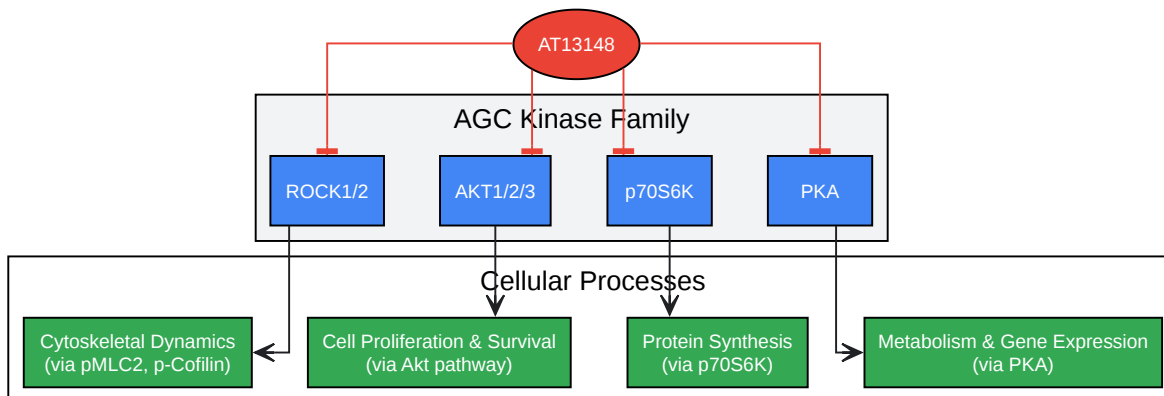
Parameter	Kinase	Value	Reference
IC50	ROCK1	6 nM	[2]
IC50	ROCK2	4 nM	[2]
IC50	Akt1	38 nM	[2]
IC50	Akt2	402 nM	[2]
IC50	Akt3	50 nM	[2]
IC50	p70S6K	8 nM	[2]
IC50	PKA	3 nM	[2]
GI50 (Cell Proliferation)	Various Cancer Cell Lines	1.5 - 3.8 μ M	[1]

Pharmacodynamic Endpoint	Treatment	Result	Reference
p-Cofilin Reduction in Tumor Biopsies	AT13148 (180 mg)	\geq 50% reduction in 3 of 8 patients	[2]
p-MLC2 Reduction in Tumor Biopsies	AT13148 (180 mg)	Reduction observed in 1 of 5 patients	

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.





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